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Compound of Interest

Compound Name: 4,6-Dimethyldodecane

Cat. No.: B3274633

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 4,6-
dimethyldodecane (C14H30), a branched alkane of interest to researchers in various fields,
including geochemistry, environmental science, and drug development. This document
summarizes available Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data,
details experimental methodologies, and presents a logical fragmentation pathway observed in
mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental *H NMR data for 4,6-dimethyldodecane is not readily available in public
databases, 13C NMR spectral information has been reported.

13C NMR Spectral Data

The following table summarizes the predicted 3C NMR chemical shifts for 4,6-
dimethyldodecane. These predictions are based on established principles of NMR
spectroscopy and provide expected chemical shift ranges for the different carbon environments
within the molecule.
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Carbon Atom Chemical Shift (ppm) Carbon Type
C1,C12 ~14 Primary (CHs)
C2,C11 ~23 Secondary (CHz2)
C3, C10 ~32-34 Secondary (CHz2)
C5 ~42 Secondary (CHz2)
C7,Cs8, C9 ~28-30 Secondary (CHz)
C4, C6 ~33-37 Tertiary (CH)
4-CHs, 6-CHs ~19-22 Primary (CHs)

Note: Actual experimental values may vary slightly depending on the solvent and instrument
frequency.

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining 13C NMR spectra of alkanes like 4,6-dimethyldodecane is as
follows:

o Sample Preparation: A solution of the analyte is prepared by dissolving approximately 10-50
mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCIs). Tetramethylsilane
(TMS) is typically added as an internal standard for chemical shift referencing (0O ppm).

e Instrumentation: The spectrum is acquired on a high-resolution NMR spectrometer, typically
operating at a frequency of 75 MHz or higher for $3C nuclei.

o Acquisition Parameters: Standard pulse programs for 3C NMR are used. To obtain a
guantitative spectrum, gated decoupling may be employed with a sufficient relaxation delay
to ensure full relaxation of all carbon nuclei. However, for routine analysis, proton-decoupled
spectra are common, where all carbon signals appear as singlets.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a
powerful technique for the identification and structural elucidation of volatile compounds like
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4,6-dimethyldodecane.

Mass Spectral Data

Electron lonization (EI) mass spectrometry of 4,6-dimethyldodecane results in a characteristic
fragmentation pattern. The NIST Mass Spectrometry Data Center provides spectral information
for this compound.[1][2] The most abundant fragments are summarized in the table below.

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Proposed Fragment
m/z
| 3R7
43 High [CsH7]*
57 100 [CaHo]*
I sHa1]*
71 High [CsHaa]
85 Moderate [CeHa3]*
99 Moderate [C7Has]*
ow 919
127 L [CoHao]*
155 Low [Ci1H23]*
198 Very Low [C14H30]* (Molecular lon)

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of branched alkanes is as follows:

» Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., hexane or
dichloromethane) is injected into the GC inlet.

e Gas Chromatography (GC):

o Column: A nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 pm) is
commonly used.

o Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
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o Oven Temperature Program: A temperature gradient is employed to ensure good
separation of components. A typical program might start at 50°C, hold for 2 minutes, then
ramp to 300°C at a rate of 10°C/min.

e Mass Spectrometry (MS):
o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range of
m/z 40-400.

o Interface Temperature: The transfer line from the GC to the MS is maintained at a high

temperature (e.g., 280°C) to prevent condensation of the analyte.

Fragmentation Pathway

The fragmentation of 4,6-dimethyldodecane in an EI mass spectrometer is governed by the
stability of the resulting carbocations. Cleavage is favored at the branching points, leading to
the formation of stable secondary and tertiary carbocations. The proposed fragmentation

pathway is illustrated below.
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Secondary Fragmentation & Rearrangement
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Caption: Proposed electron ionization fragmentation pathway of 4,6-dimethyldodecane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 4,6-Dimethyldodecane: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3274633#spectroscopic-data-for-4-6-
dimethyldodecane-nmr-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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